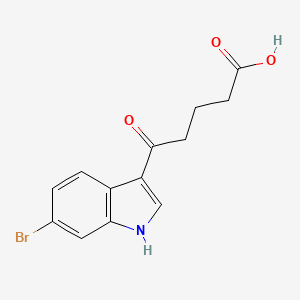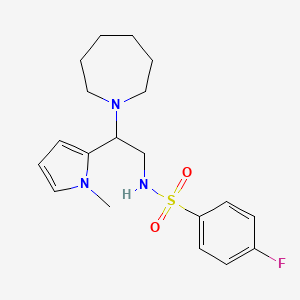
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as F15599 and has been found to have promising properties as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of F15599 involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation leads to the modulation of various physiological functions, including the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
F15599 has been found to have several biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood and anxiety. F15599 has also been found to decrease the levels of cortisol, which is a hormone that is involved in the stress response. This decrease in cortisol levels may contribute to the anxiolytic and antidepressant effects of F15599. Additionally, F15599 has been found to have analgesic effects, which may be due to its modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of F15599 for lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the function of this receptor. However, one of the limitations of F15599 is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of F15599. One direction is the investigation of its potential therapeutic applications in the treatment of various disorders, including anxiety, depression, and pain. Another direction is the exploration of its interactions with other neurotransmitter systems, which may provide insight into its mechanism of action. Additionally, the development of more soluble analogs of F15599 may improve its utility in experimental settings.
Métodos De Síntesis
The synthesis of F15599 involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)ethylamine, followed by the addition of azepane. The resulting compound is then purified through column chromatography to obtain F15599 in its pure form.
Aplicaciones Científicas De Investigación
F15599 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of various physiological functions, including mood, anxiety, and pain perception. F15599 has been found to have anxiolytic, antidepressant, and analgesic effects, making it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2S/c1-22-12-6-7-18(22)19(23-13-4-2-3-5-14-23)15-21-26(24,25)17-10-8-16(20)9-11-17/h6-12,19,21H,2-5,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNVSKDDYCANFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)
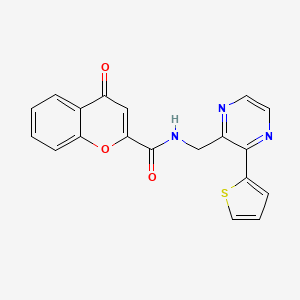

![3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623735.png)
![2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2623736.png)
![5-(3,5-dimethoxyphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2623737.png)
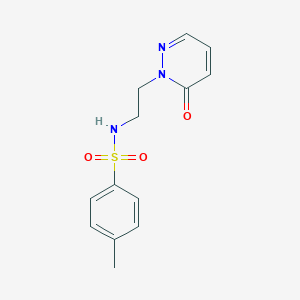
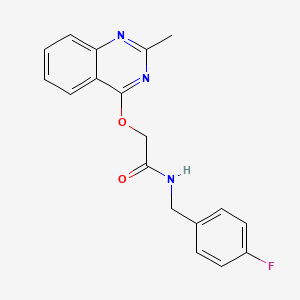
![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)

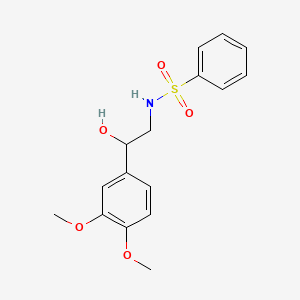
![3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2623749.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2623750.png)
